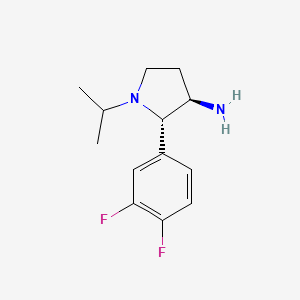

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine” is an organic compound. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule . The S and R notations represent the orientation of the chiral atom according to the Cahn–Ingold–Prelog priority rules .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, one method involves a cyclopropanization reaction, followed by the conversion of the resulting compound into acid amides, and then a Hofmann degradation . The specific synthesis process for “this compound” may vary.

Molecular Structure Analysis

The molecular structure of “this compound” includes multiple bonds, aromatic bonds, and a six-membered ring . It also contains a secondary amine (aliphatic) and an ether (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically include cyclopropanation, oxidative hydrolysis, and Hofmann degradation . The specific reactions for “this compound” would depend on the specific synthesis process used.

Scientific Research Applications

Pharmacological Potential

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine demonstrates promise in pharmacology, particularly in the modulation of opioid receptors. Research on closely related compounds, such as PF-04455242, a κ-opioid receptor (KOR) antagonist, shows high affinity for KORs across human, rat, and mouse models, indicating potential for treating depression and addiction disorders. This compound's ability to block KOR and MOR agonist-induced analgesia and its demonstrated efficacy in mouse models for depression and stress-related behavior suggest a therapeutic pathway involving opioid receptor antagonism (Grimwood et al., 2011).

Chemical Synthesis and Reactivity

The molecule's structural framework has been utilized in the development of novel synthetic methods and materials. For instance, the synthesis and characterization of hyperbranched polyimides, leveraging a similar difluorophenyl component, reveal applications in gas separation technologies. These materials are synthesized through condensation polymerization, showing the versatility of fluorophenyl-containing compounds in creating high-performance polymers with potential industrial applications (Fang et al., 2000).

Catalytic Applications

Research involving compounds with fluorophenyl groups and pyrrolidin-3-amine structures has explored nickel-catalyzed α-arylation via C-F bond activation. This process facilitates the synthesis of fluorinated α-aryl carboxylic acids and amides, critical intermediates in drug discovery. The method's tolerance of functional groups such as ester, amide, ether, and amine demonstrates its utility in organic synthesis, highlighting the relevance of this compound and related structures in facilitating complex chemical transformations (Yu et al., 2014).

Material Science

The molecular backbone of this compound is analogous to those used in the development of novel materials. Studies on polyimides derived from related compounds have shown significant organosolubility and optical transparency, making them suitable for electronic and optical applications. These materials exhibit low moisture absorption and dielectric constants, alongside high thermal stability, underscoring the potential of difluorophenyl and pyrrolidin-3-amine derivatives in advanced material science applications (Zhang et al., 2010).

properties

IUPAC Name |

(2S,3R)-2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTMJOXACKSUEO-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)